Buta-1,3-diene-1,1-diol
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Overview
Description
Buta-1,3-diene-1,1-diol is an organic compound characterized by the presence of two hydroxyl groups attached to a butadiene backbone. This compound is a derivative of butadiene, which is a conjugated diene with significant industrial importance. The presence of hydroxyl groups in this compound imparts unique chemical properties, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Buta-1,3-diene-1,1-diol can be synthesized through several methods. One common approach involves the catalytic transformation of ethanol into butadiene, followed by selective hydroxylation. The process typically begins with the dehydrogenation of ethanol to form acetaldehyde, which then undergoes aldol condensation to produce 1,3-butanediol. Subsequent dehydration of 1,3-butanediol yields butadiene, which can be hydroxylated to form this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of homogeneous catalysts to facilitate the transformation of butadiene into the desired diol. The process may include steps such as selective hydrogenation and hydroxylation under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Buta-1,3-diene-1,1-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bonds in the butadiene backbone can be reduced to form saturated diols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use catalysts such as palladium or platinum.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of saturated diols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Buta-1,3-diene-1,1-diol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of buta-1,3-diene-1,1-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The conjugated diene structure allows for participation in pericyclic reactions, such as the Diels-Alder reaction, which is crucial in the synthesis of cyclic compounds .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A conjugated diene with similar reactivity but lacks hydroxyl groups.
1,3-Butanediol: A diol with a saturated backbone, differing in reactivity and applications.
Isoprene: Another conjugated diene used in polymer synthesis.
Uniqueness
Buta-1,3-diene-1,1-diol is unique due to the presence of both hydroxyl groups and a conjugated diene structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
50974-72-6 |
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Molecular Formula |
C4H6O2 |
Molecular Weight |
86.09 g/mol |
IUPAC Name |
buta-1,3-diene-1,1-diol |
InChI |
InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3,5-6H,1H2 |
InChI Key |
DMRQNVSXQIVTKL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=C(O)O |
Origin of Product |
United States |
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